molecular formula C17H23N3O2 B2572384 2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide CAS No. 1796967-97-9

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide

Cat. No. B2572384
CAS RN: 1796967-97-9
M. Wt: 301.39
InChI Key: QIQYELPGHXFPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide, commonly referred to as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of cancer and other diseases.

Mechanism Of Action

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TAK. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in the signaling pathways of T-cells and play a critical role in the activation and proliferation of these cells. By inhibiting these kinases, TAK-659 can suppress the activation and proliferation of both B-cells and T-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by TAK-659 has several biochemical and physiological effects. It can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases and inflammatory disorders. It can also inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer. However, the inhibition of these kinases can also result in adverse effects, such as increased susceptibility to infections and impaired immune function.

Advantages And Limitations For Lab Experiments

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. It has been shown to be effective in various preclinical models, making it a promising candidate for further development. However, the limitations of TAK-659 include its potential for off-target effects and toxicity, which need to be carefully evaluated in future studies.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Another direction is the exploration of its potential in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to evaluate its safety and toxicity in humans, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the preparation of 4-tert-butylbenzaldehyde. The aldehyde is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with N-(1-cyanopropyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in various preclinical models and has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of the immune response.

properties

IUPAC Name

4-tert-butyl-N-[2-(1-cyanopropylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-14(10-18)20-15(21)11-19-16(22)12-6-8-13(9-7-12)17(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQYELPGHXFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.